![molecular formula C16H15N3O2 B14419548 1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole CAS No. 80199-96-8](/img/structure/B14419548.png)
1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole typically involves a multi-step process. . This reaction is known for its high efficiency and selectivity.
Another method involves the use of sodium azide and terminal alkynes under thermal conditions . The reaction conditions can be optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups at the benzylic position.
Wissenschaftliche Forschungsanwendungen
1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in drug discovery and development due to its potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including polymers and supramolecular structures.
Materials Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Bioconjugation: It is employed in bioconjugation techniques to link biomolecules for various applications, including diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of 1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes or receptors . This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole: This compound has a similar structure but with a benzyl group instead of a benzyloxy group.
1-(4-Nitrophenyl)-4-((4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1H-1,2,3-triazole: This compound contains a nitrophenyl group and is known for its antimicrobial activity.
1-(2,6-Dichloro-4-nitrophenyl)-4-((4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1H-1,2,3-triazole: This compound has dichloro and nitrophenyl groups and exhibits significant antifungal properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
80199-96-8 |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
1-[(4-phenylmethoxyphenoxy)methyl]triazole |
InChI |
InChI=1S/C16H15N3O2/c1-2-4-14(5-3-1)12-20-15-6-8-16(9-7-15)21-13-19-11-10-17-18-19/h1-11H,12-13H2 |
InChI-Schlüssel |
AYMORDMMWIJMOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCN3C=CN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)
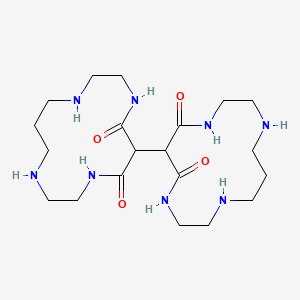

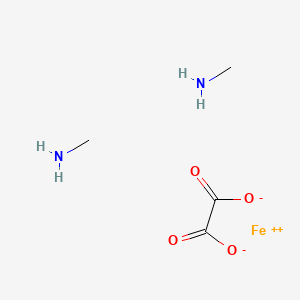
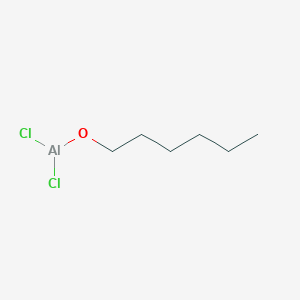

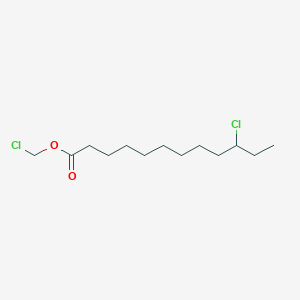
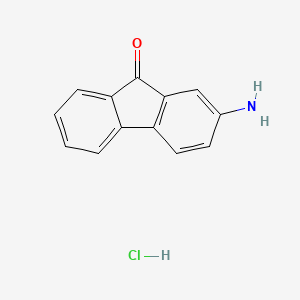
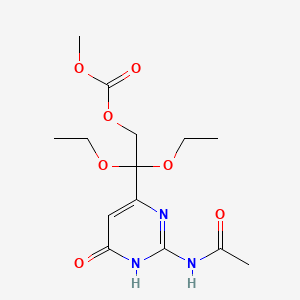
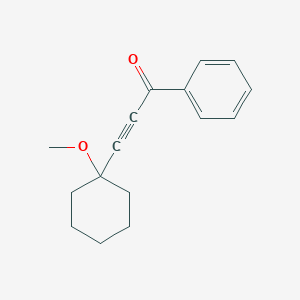
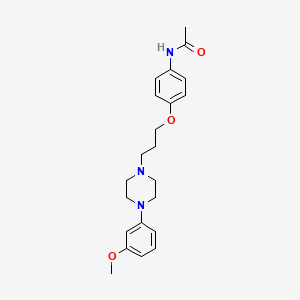
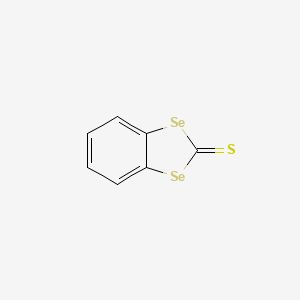
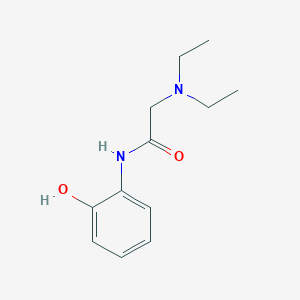
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
